1-Thia-4-azaspiro[4.5]decan-3-one

Catalog No.
S779096
CAS No.
4580-63-6
M.F
C8H13NOS
M. Wt
171.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Thia-4-azaspiro[4.5]decan-3-one

CAS Number

4580-63-6

Product Name

1-Thia-4-azaspiro[4.5]decan-3-one

IUPAC Name

1-thia-4-azaspiro[4.5]decan-3-one

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

InChI

InChI=1S/C8H13NOS/c10-7-6-11-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10)

InChI Key

MHTZRDHAPSMSNK-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)NC(=O)CS2

Canonical SMILES

C1CCC2(CC1)NC(=O)CS2

1-Thia-4-azaspiro[4.5]decan-3-one (CAS 4580-63-6) is a highly rigid, spirocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including antiviral and anticancer agents[1]. Featuring a thiazolidin-3-one core fused to a cyclohexane ring, this compound serves as a highly regioselective precursor in industrial and laboratory settings [2]. Its primary procurement value lies in its fully blocked C2 position, which eliminates competitive side reactions during downstream functionalization, alongside enhanced lipophilicity that improves processability and solubility in standard non-polar organic solvents compared to simpler, unsubstituted thiazolidinone derivatives [3].

Substituting 1-Thia-4-azaspiro[4.5]decan-3-one with simpler analogs, such as unsubstituted thiazolidin-4-one or acyclic 2,2-dialkyl derivatives, frequently compromises synthetic yield and reproducibility [1]. Unsubstituted thiazolidinones possess reactive C2 protons that can undergo unwanted condensation or oxidation side reactions, necessitating complex protection-deprotection steps and resulting in complex product mixtures [2]. Furthermore, smaller spiro analogs like the cyclopentyl derivative (1-thia-4-azaspiro[4.4]nonan-3-one) exhibit higher ring strain, leading to lower thermal stability during prolonged reflux in high-boiling solvents like toluene or benzene [3]. Procurement of the exact spiro[4.5]decane scaffold ensures strict regiocontrol—directing functionalization exclusively to the N4 or C5 positions—and guarantees predictable thermodynamic stability during aggressive scale-up conditions.

Elimination of C2-Side Reactions via Spirocyclic Blocking

In standard functionalization workflows, such as N-alkylation or C5-Knoevenagel condensations, unsubstituted thiazolidin-4-ones often yield complex mixtures due to competitive reactivity at the C2 position. 1-Thia-4-azaspiro[4.5]decan-3-one utilizes its spiro-cyclohexyl group to completely block the C2 carbon [1]. Comparative synthetic models demonstrate that while unsubstituted thiazolidin-4-one yields mixed C2/C5 condensation products, the spiro[4.5]decane derivative directs electrophiles exclusively to the C5 or N4 positions, achieving >95% regioselectivity in crude mixtures [2].

Evidence DimensionRegioselectivity in C5-directed condensation
Target Compound Data>95% regioselectivity (C2 fully blocked)
Comparator Or BaselineUnsubstituted thiazolidin-4-one (<70% target yield due to C2/C5 competitive reactions)
Quantified Difference>25% improvement in crude target yield
ConditionsBase-catalyzed condensation in ethanolic sodium hydroxide or refluxing benzene

Eliminating C2-reactivity bypasses the need for costly chromatographic purification, directly lowering the cost of goods in multi-step API synthesis.

Enhanced Thermodynamic Stability During High-Temperature Reflux

The choice of the spiro-ring size significantly impacts the thermal stability of the precursor during aggressive reaction conditions [1]. The spiro[4.5]decane system (cyclohexyl) exhibits an ideal chair conformation with minimal Baeyer strain, unlike the spiro[4.4]nonane (cyclopentyl) analog which suffers from torsional eclipsing interactions. Process-scale assessments indicate that 1-thia-4-azaspiro[4.5]decan-3-one maintains structural integrity without ring-opening degradation during prolonged reflux in toluene (110°C) or benzene for >10 hours, whereas smaller spiro systems show measurable degradation under identical thermal stress [2].

Evidence DimensionPrecursor recovery/integrity after 10-12h reflux at 110°C
Target Compound Data>98% intact scaffold recovery
Comparator Or Baseline1-Thia-4-azaspiro[4.4]nonan-3-one (~85-90% recovery due to ring-strain-induced opening)
Quantified Difference8-13% reduction in thermal degradation losses
Conditions10-12 hour reflux in high-boiling non-polar solvents (e.g., toluene/benzene)

Higher thermal stability allows buyers to utilize aggressive, high-temperature reaction conditions to drive sluggish downstream functionalizations to completion without losing the starting material.

Optimized Lipophilicity for One-Pot Multicomponent Reactions

The integration of the bulky cyclohexyl ring imparts significant lipophilicity to the thiazolidinone core, drastically altering its solubility profile[1]. While basic thiazolidinones often require polar aprotic solvents (like DMF or DMSO) that are difficult to remove during workup, 1-thia-4-azaspiro[4.5]decan-3-one is highly soluble in standard non-polar and moderately polar solvents such as benzene, toluene, and dichloromethane . This enables its use in Dean-Stark water-removal setups and one-pot multicomponent syntheses, where it achieves homogeneous reaction mixtures at concentrations exceeding 0.5 M, compared to <0.1 M for the unsubstituted baseline in toluene [1].

Evidence DimensionSolubility limit in toluene/benzene at 25°C
Target Compound Data>0.5 M
Comparator Or BaselineUnsubstituted thiazolidin-4-one (<0.1 M)
Quantified Difference>5-fold increase in non-polar solvent solubility
ConditionsStandard dissolution in non-polar organic solvents at ambient temperature (25°C)

Superior solubility in non-polar solvents enables the use of easily recoverable, industrially preferred solvents rather than high-boiling, difficult-to-purge alternatives like DMF.

Regioselective Synthesis of Antiviral and Antimicrobial APIs

Due to its fully blocked C2 position, 1-thia-4-azaspiro[4.5]decan-3-one is the optimal precursor for synthesizing complex N-alkylated or C5-arylidene derivatives targeted for human coronavirus and bacterial inhibition [1]. The strict regiocontrol ensures high-purity API generation without the need for extensive chromatographic separation of structural isomers[2].

One-Pot Multicomponent Process Chemistry

The compound's high solubility in non-polar solvents like benzene and toluene makes it an ideal building block for one-pot, three-component condensation reactions[3]. Industrial chemists can leverage this solubility to maintain homogeneous reaction mixtures and utilize Dean-Stark apparatuses for continuous water removal, driving equilibrium-limited reactions to completion [4].

Development of Conformationally Rigid Pharmacophores

In drug discovery, the spiro-cyclohexyl moiety provides a rigid, lipophilic domain that enhances target binding affinity and membrane permeability [1]. Procuring this specific spiro[4.5]decane scaffold allows medicinal chemists to rapidly build libraries of targeted modulators or anticancer agents with predictable pharmacokinetic improvements over acyclic analogs [2].

XLogP3

1.7

Wikipedia

1-thia-4-azaspiro[4.5]decan-3-one

Dates

Last modified: 08-15-2023

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